molecular formula C20H21N3OS2 B6490106 2-[(4-methylphenyl)sulfanyl]-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 394232-46-3

2-[(4-methylphenyl)sulfanyl]-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B6490106
CAS No.: 394232-46-3
M. Wt: 383.5 g/mol
InChI Key: RFOSFLHZOBVFMA-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfanyl]-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C20H21N3OS2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.11260465 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[(4-methylphenyl)sulfanyl]-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects on various cell lines, and potential mechanisms of action based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of thiadiazole derivatives often involves the reaction of thioketones with hydrazine derivatives and subsequent acylation. The specific compound features a sulfenyl group and an acetamide moiety that contribute to its biological activity. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity and functional groups present in the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various thiadiazole derivatives. The compound under review has shown promising results in vitro against several human cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
  • HepG2 (Liver Cancer) : Similar cytotoxic effects were noted, suggesting a broad spectrum of activity against different cancer types.
  • A431 (Skin Cancer) : The compound induced apoptosis as evidenced by Western blot analysis showing upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Studies have shown that treatment with the compound leads to increased apoptosis in cancer cells. This is mediated by alterations in key regulatory proteins involved in the apoptotic pathway .
  • Inhibition of Cell Proliferation : The compound significantly inhibited cell proliferation across multiple cancer cell lines. The antiproliferative activity was assessed using the MTT assay, revealing a dose-dependent response .

Cytotoxicity Assessment

Cytotoxicity was evaluated using various assays including:

  • MTT Assay : This assay measures cell viability and metabolic activity. Results indicated that compounds similar to the one under review showed IC50 values ranging from 0.74 to 10 μg/mL against different cancer cell lines .

Case Studies

Several studies have been conducted to evaluate related compounds within the same class:

  • Study by El-Sayed et al. (2022) : This study synthesized a series of thiadiazole derivatives and assessed their anticancer activity against MCF-7 and HepG2 cell lines. The findings suggested that modifications in the thiadiazole scaffold could enhance anticancer efficacy .
  • Research on Thiadiazole Derivatives : A comprehensive evaluation indicated that introducing various substituents on the thiadiazole ring improved cytotoxic properties against multiple cancer cell lines. For instance, compounds with electron-withdrawing groups demonstrated enhanced activity .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of selected thiadiazole derivatives compared to the compound :

Compound NameCell LineIC50 Value (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHepG215.0Cell cycle arrest
This compoundA431TBD (To Be Determined)

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives can exhibit significant anticancer properties. The mechanism often involves interactions with DNA and proteins that are crucial for cell metabolism and proliferation. For instance, studies have shown that compounds similar to this one can inhibit specific enzymes involved in cancer cell growth, making them potential candidates for cancer therapeutics.

Antimicrobial Properties

Thiadiazole derivatives are also known for their antimicrobial effects. The presence of the sulfanyl group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens. This aspect is particularly relevant in the development of new antibiotics or antifungal agents.

Anti-inflammatory Effects

Some studies suggest that thiadiazole compounds can modulate inflammatory responses in biological systems. This application could lead to the development of new treatments for inflammatory diseases by targeting specific pathways involved in inflammation.

Pesticide Development

The structural characteristics of 2-[(4-methylphenyl)sulfanyl]-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide make it a candidate for use as a pesticide or herbicide. Its biological activity against pests and pathogens can be harnessed to create effective crop protection agents. Research into similar compounds has shown promising results in controlling agricultural pests while minimizing environmental impact.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the thiadiazole ring.
  • Introduction of the sulfanyl group.
  • Substitution reactions to attach the acetamide moiety.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of various thiadiazole derivatives, including those structurally similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through specific signaling pathways, suggesting their potential as lead compounds for drug development .

Case Study 2: Agricultural Efficacy

Another study focused on the agricultural applications of thiadiazole derivatives demonstrated their effectiveness as fungicides against common crop pathogens. The research highlighted the compound's ability to disrupt fungal cell wall synthesis, leading to significant reductions in fungal growth in treated crops .

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-12-5-7-16(8-6-12)25-11-17(24)21-20-23-22-19(26-20)18-14(3)9-13(2)10-15(18)4/h5-10H,11H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOSFLHZOBVFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.